molecular formula C24H21BrN2O5 B11544268 2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11544268
M. Wt: 497.3 g/mol
InChI Key: XNGHESTZIXPSLT-VULFUBBASA-N
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Description

2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound with a unique structure that includes methoxy, phenoxy, acetamido, and bromobenzoate groups

Preparation Methods

The synthesis of 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the preparation of the methoxyphenyl and methylphenoxy derivatives, followed by their coupling through acetamido and imino linkagesIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE include:

  • 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

These compounds share similar structural features, such as methoxy and phenyl groups, but differ in their specific functional groups and linkages. The uniqueness of 2-METHOXY-4-[(E)-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE lies in its combination of methoxy, phenoxy, acetamido, imino, and bromobenzoate groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C24H21BrN2O5/c1-16-7-3-6-10-20(16)31-15-23(28)27-26-14-17-11-12-21(22(13-17)30-2)32-24(29)18-8-4-5-9-19(18)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

XNGHESTZIXPSLT-VULFUBBASA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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